8-Vinyl-1-naphthalenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Vinyl-1-naphthalenamine is an organic compound with the molecular formula C16H13N It is a derivative of naphthalene, characterized by the presence of a vinyl group at the 8th position and an amine group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Vinyl-1-naphthalenamine typically involves the reaction of 1-naphthylamine with acetylene under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, at elevated temperatures and pressures. The process involves the formation of a vinyl group at the 8th position of the naphthalene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Vinyl-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: 8-Ethyl-1-naphthalenamine.
Substitution: Halogenated naphthalenamine derivatives.
Wissenschaftliche Forschungsanwendungen
8-Vinyl-1-naphthalenamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Vinyl-1-naphthalenamine involves its interaction with specific molecular targets. The vinyl group allows for conjugation with various biomolecules, enhancing its reactivity. The amine group can form hydrogen bonds and participate in nucleophilic attacks, influencing the compound’s biological activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating enzyme activities and cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-Naphthylamine: Similar structure but lacks the vinyl group.
2-Naphthylamine: Isomer with the amine group at the 2nd position.
8-Ethyl-1-naphthalenamine: Reduction product of 8-Vinyl-1-naphthalenamine.
Uniqueness: this compound is unique due to the presence of both the vinyl and amine groups, which confer distinct chemical reactivity and potential applications. The vinyl group enhances its ability to participate in polymerization reactions, while the amine group provides sites for further functionalization.
Eigenschaften
Molekularformel |
C12H11N |
---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
8-ethenylnaphthalen-1-amine |
InChI |
InChI=1S/C12H11N/c1-2-9-5-3-6-10-7-4-8-11(13)12(9)10/h2-8H,1,13H2 |
InChI-Schlüssel |
BXUFHTLARJSZEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC2=C1C(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.